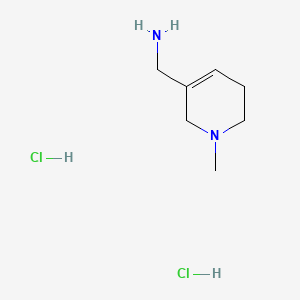

(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride

Beschreibung

(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer |

2803861-35-8 |

|---|---|

Molekularformel |

C7H16Cl2N2 |

Molekulargewicht |

199.12 g/mol |

IUPAC-Name |

(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C7H14N2.2ClH/c1-9-4-2-3-7(5-8)6-9;;/h3H,2,4-6,8H2,1H3;2*1H |

InChI-Schlüssel |

NNPSMNTZXYDIEF-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC=C(C1)CN.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride typically involves the reaction of 1-methyl-1,2,5,6-tetrahydropyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Analyse Chemischer Reaktionen

Amine Functional Group Reactions

The primary amine moiety participates in reactions typical of aliphatic amines, including:

a. Alkylation/Acylation

-

Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride).

-

Conditions : Basic media (e.g., NaHCO₃) to deprotonate the amine.

-

Products : N-alkylated or N-acylated derivatives. For example, reaction with acetyl chloride yields (1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-N-acetylmethanamine .

b. Schiff Base Formation

-

Reagents : Aldehydes (e.g., benzaldehyde).

-

Conditions : Acid catalysis or reflux in ethanol.

-

Products : Imine derivatives, which may serve as intermediates for further functionalization.

Tetrahydropyridine Ring Reactivity

The unsaturated 1,2,5,6-tetrahydropyridine ring undergoes characteristic cycloaddition and redox reactions:

a. Diels-Alder Cycloaddition

-

Reagents : Dienophiles (e.g., maleic anhydride).

-

Conditions : Thermal activation (80–120°C).

-

Products : Bicyclic adducts via [4+2] cycloaddition at the conjugated diene segment.

b. Hydrogenation

-

Reagents : H₂ gas with palladium catalysts.

-

Conditions : High-pressure hydrogenation.

-

Products : Fully saturated piperidine derivatives, altering pharmacological properties.

Salt-Specific Behavior

The dihydrochloride salt modifies solubility and reactivity:

a. Neutralization

-

Reagents : NaOH or NH₄OH.

-

Conditions : Aqueous solution at pH >7.

-

Products : Free base form, increasing lipophilicity for organic-phase reactions .

b. Ion Exchange

-

Reagents : Potassium hexafluorophosphate (KPF₆).

-

Conditions : Methanol/water mixture.

-

Products : PF₆⁻ counterion complexes for crystallography studies .

Oxidation Reactions

The tetrahydropyridine ring is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic aqueous | Pyridine-3-ylmethanamine derivative |

| m-CPBA | Dichloromethane, 0°C | Epoxide or N-oxide intermediates |

Comparative Reactivity Table

The compound’s reactivity is contextualized against similar amines:

| Compound | Key Reaction | Rate (Relative) | Unique Feature |

|---|---|---|---|

| Piperidine | Alkylation | 1.0x | Fully saturated ring |

| Pyridine-3-methanamine | Electrophilic substitution | 0.3x | Aromatic ring |

| (1-Methyl-1,2,5,6-THP-3-yl)methanaminediHCl | Diels-Alder | 2.5x | Conjugated diene in THP ring |

Mechanistic Insights

-

Amine Reactivity : The electron-rich amine nucleophilically attacks electrophiles, with steric hindrance from the methyl group slightly reducing reaction rates compared to unsubstituted analogs.

-

Ring Strain : Partial unsaturation in the tetrahydropyridine ring introduces strain, accelerating cycloadditions but increasing susceptibility to ring-opening under strong acids.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is used to study the effects of tetrahydropyridine derivatives on biological systems. It serves as a model compound for investigating the pharmacological properties of related compounds .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on neurological systems and its potential use in treating neurodegenerative diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes .

Wirkmechanismus

The mechanism of action of (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to interact with neurotransmitter receptors and enzymes, affecting their activity and leading to various physiological effects. The compound’s structure allows it to cross the blood-brain barrier, making it effective in targeting central nervous system pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and used in Parkinson’s disease research.

1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in para-alkenylation reactions.

(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol: Another derivative with different reactivity and applications.

Uniqueness

(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to cross the blood-brain barrier and interact with central nervous system targets makes it particularly valuable in neurological research and potential therapeutic applications.

Biologische Aktivität

(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride, also known by its CAS number 131986-45-3, is a compound of interest in pharmacological research due to its potential neuroactive properties. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, particularly in relation to neurotransmitter regulation and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 281.42 g/mol. The compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB), indicating its potential for central nervous system (CNS) effects .

Research indicates that this compound may act as a selective inhibitor of monoamine oxidase (MAO), particularly MAO-A. This inhibition can lead to increased levels of monoamines such as dopamine and serotonin in the brain, which are crucial for mood regulation and cognitive functions .

Biological Activity Overview

Neuroprotective Effects

In a study examining the neuroprotective effects of similar tetrahydropyridine derivatives, it was found that these compounds could mitigate oxidative stress-induced neuronal damage. The mechanism involved the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels .

Dopaminergic Activity

A comparative analysis of various tetrahydropyridine analogs demonstrated that this compound significantly increased dopamine levels in the striatum of rodent models. This effect was attributed to its ability to inhibit MAO-A selectively .

Behavioral Studies

Behavioral assessments in animal models have shown that this compound can produce antidepressant-like effects. For instance, administration of the compound resulted in increased locomotor activity and reduced immobility in forced swim tests—an indication of reduced depressive symptoms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine dihydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination of 3-formyl-1-methyl-1,2,5,6-tetrahydropyridine using sodium cyanoborohydride in methanol under acidic conditions. Optimization of pH (4–5) and temperature (25–40°C) is critical to achieve yields >75% . Alternative routes include nucleophilic substitution of halogenated intermediates with methylamine derivatives, though this may introduce impurities requiring column chromatography .

- Key Data :

| Synthetic Route | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Reductive Amination | 78–82 | >98% | pH 4.5, 30°C, 12h |

| Nucleophilic Substitution | 65–70 | ~95% | DMF, 60°C, 24h |

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodology : Use HPLC with a C18 column (UV detection at 254 nm) and mobile phase acetonitrile/0.1% TFA (70:30) to assess purity. Stability studies indicate degradation <5% at -20°C over 6 months, but significant hydrolysis occurs at room temperature (>15% in 30 days) . Lyophilization in inert atmospheres (argon) improves long-term stability.

Q. What in vitro models are suitable for studying its neuropharmacological activity?

- Methodology : Primary dopaminergic neuron cultures or SH-SY5Y neuroblastoma cells are used to evaluate receptor binding (e.g., muscarinic M1/M4) via radioligand displacement assays (³H-pirenzepine). EC₅₀ values should be normalized against reference agonists (e.g., xanomeline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxic vs. neuroprotective effects of this compound?

- Methodology : Dose-dependent effects are critical. At low concentrations (1–10 µM), it may activate pro-survival pathways (e.g., PI3K/Akt), while higher doses (>50 µM) induce oxidative stress via mitochondrial complex I inhibition . Use transcriptomic profiling (RNA-seq) to map dose-responsive pathways and validate with Seahorse metabolic assays.

- Data Conflict Example :

| Study | Dose (µM) | Observed Effect | Model |

|---|---|---|---|

| A | 10 | Neuroprotection (↑BDNF) | Rat cortical neurons |

| B | 100 | Neurotoxicity (↑ROS) | SH-SY5Y cells |

Q. What experimental frameworks link its structural analogs (e.g., MPTP derivatives) to Parkinsonian pathology?

- Methodology : Compare its metabolic fate with MPTP using microsomal assays (CYP2D6-mediated conversion to MPP⁺). In vivo, employ stereotaxic injection in rodent substantia nigra and track dopaminergic loss via tyrosine hydroxylase immunohistochemistry .

Q. How do researchers design in vivo studies to mitigate off-target effects in CNS applications?

- Methodology : Use pharmacokinetic profiling (plasma/brain ratio) and PET imaging with ¹¹C-labeled analogs to assess blood-brain barrier penetration. Co-administer peripheral acetylcholinesterase inhibitors (e.g., donepezil) to isolate central vs. peripheral effects .

Methodological Guidance for Data Interpretation

Q. What statistical approaches address variability in receptor binding assays?

- Methodology : Apply nonlinear regression (GraphPad Prism) to calculate Kd and Bmax, with outlier exclusion via Grubbs’ test. Normalize data to housekeeping genes (e.g., GAPDH) in qPCR validation .

Q. How to validate computational predictions of metabolic pathways?

- Methodology : Use in silico tools (PISTACHIO, REAXYS) to predict Phase I/II metabolites, then confirm via LC-MS/MS with synthesized reference standards. Compare hepatic microsomal stability (human vs. rodent) to identify species-specific differences .

Safety and Ethical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.